
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, also known as PTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTQ is a heterocyclic organic compound that contains a thiazole, pyridine, quinoline, and thiophene ring in its structure. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 404.48 g/mol.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of topoisomerase enzymes, which are involved in DNA replication and cell division. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of various kinases and phosphatases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of topoisomerase enzymes, the inhibition of various kinases and phosphatases, and the inhibition of bacterial and fungal growth. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively high cost compared to other compounds.
List of
Future Directions
1. Investigate the potential use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide as a potential anticancer agent in combination with other chemotherapeutic agents.
2. Develop new synthetic methods for N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide that are more efficient and cost-effective.
3. Investigate the use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide-based organic semiconductors in flexible and wearable electronics.
4. Study the mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide in more detail to better understand its potential applications in various fields.
5. Investigate the potential use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide as a potential antimicrobial agent in combination with other antibiotics.
6. Explore the use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide as a potential neuroprotective agent in the treatment of neurodegenerative diseases.
7. Investigate the use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide as a potential photosensitizer in photodynamic therapy for cancer treatment.
Synthesis Methods
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Stille coupling reaction, and Buchwald-Hartwig amination. The most commonly used method for synthesizing N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromoquinoline-4-carboxylic acid with 4-(pyridin-4-yl)thiazol-2-ylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and cell division. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
In material science, N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated as a potential organic semiconductor due to its high electron mobility and conductivity. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide-based organic semiconductors have been used in the fabrication of field-effect transistors, organic light-emitting diodes, and solar cells.
properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-21(26-22-25-19(13-29-22)14-7-9-23-10-8-14)16-12-18(20-6-3-11-28-20)24-17-5-2-1-4-15(16)17/h1-13H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJVJRQBRPAQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2853055.png)
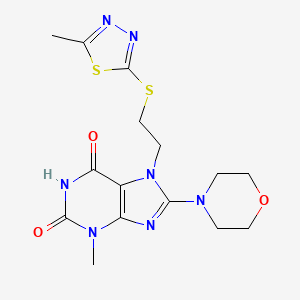
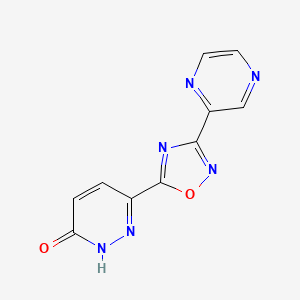
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)

![5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2853062.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)
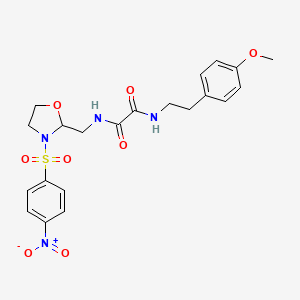
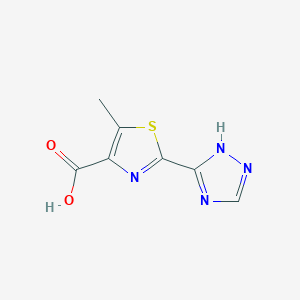
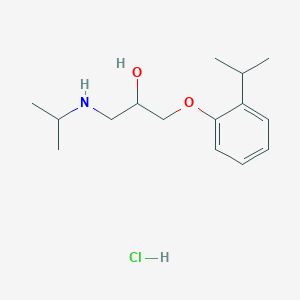
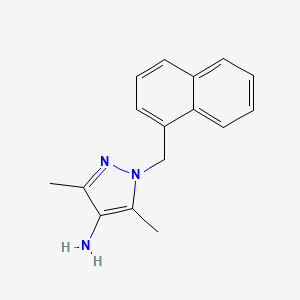
![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)